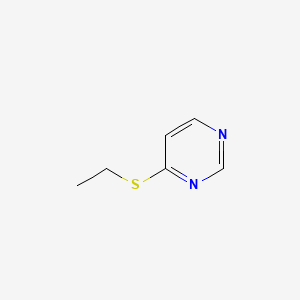

4-(Ethylsulfanyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Ethylsulfanyl)pyrimidine is a heterocyclic organic compound with the chemical formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of an ethylsulfanyl group at the fourth position of the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)pyrimidine typically involves the nucleophilic substitution of a halopyrimidine with an ethylthiol reagent. One common method is the reaction of 4-chloropyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Ethylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed:

Oxidation: Ethylsulfinylpyrimidine, ethylsulfonylpyrimidine.

Reduction: Dihydro-4-(ethylsulfanyl)pyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 4-(Ethylsulfanyl)pyrimidine involves its interaction with specific molecular targets within biological systems. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with nucleic acids, potentially disrupting DNA and RNA synthesis .

Molecular Targets and Pathways:

Proteins and Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Nucleic Acids: Interference with DNA and RNA synthesis, leading to potential anticancer and antiviral effects.

Comparación Con Compuestos Similares

4-(Ethylsulfanyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:

4-(Methylsulfanyl)pyrimidine: Similar structure but with a methyl group instead of an ethyl group. Exhibits different reactivity and biological activity.

4-(Phenylsulfanyl)pyrimidine:

2-Aminopyrimidine Derivatives: These compounds have an amino group at the second position, showing different biological activities and applications

Actividad Biológica

4-(Ethylsulfanyl)pyrimidine is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidines, in general, have been extensively studied due to their roles in pharmacology, particularly as potential therapeutic agents against various diseases. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl mercaptan with pyrimidine derivatives. Various synthetic routes have been developed to optimize yield and purity. For instance, one method employs a nucleophilic substitution reaction where ethyl mercaptan acts as a nucleophile attacking the electrophilic carbon on the pyrimidine ring. This process can be enhanced using different catalysts or solvents to improve the reaction conditions and efficiency .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it possesses antibacterial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound's mechanism appears to involve interference with bacterial DNA synthesis, which is critical for bacterial growth and replication .

Antitumor Activity

The antitumor potential of this compound has also been investigated. Studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound induces apoptosis in these cell lines through the activation of caspase pathways, leading to programmed cell death. Notably, it has shown a dose-dependent effect where higher concentrations result in increased cytotoxicity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α in stimulated immune cells. This suggests potential therapeutic applications in treating inflammatory diseases and conditions where cytokine release is detrimental .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in nucleic acid metabolism, which is crucial for both bacterial and cancer cell proliferation.

- Induction of Apoptosis : By activating caspases and other apoptotic pathways, it promotes cell death in cancer cells, making it a candidate for cancer therapy.

- Modulation of Immune Response : Its ability to suppress inflammatory cytokines positions it as a potential agent for managing autoimmune disorders or chronic inflammation .

Study 1: Antibacterial Efficacy

A study conducted by Solankee et al. evaluated various pyrimidine derivatives for their antibacterial activity. Among the compounds tested, this compound exhibited notable efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Antitumor Activity in Cell Lines

In another investigation published in Molecular Medicine Reports, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 50 µM), with accompanying morphological changes consistent with apoptosis .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

4-ethylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDXLTRPJKVXLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.